5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-
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Overview
Description
5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)- is a complex organic compound with a unique structure that includes multiple oxygen atoms and a butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)- involves multiple steps, including the formation of the core structure and the addition of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization, distillation, and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid
- 1,3,5,7-tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane
Uniqueness
5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)- is unique due to its specific structure, which includes multiple oxygen atoms and a butyl ester group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
71850-72-1 |
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Molecular Formula |
C24H33O12Sb |
Molecular Weight |
635.3 g/mol |
IUPAC Name |
4-O-bis[[(Z)-4-butoxy-4-oxobut-2-enoyl]oxy]stibanyl 1-O-butyl (Z)-but-2-enedioate |
InChI |
InChI=1S/3C8H12O4.Sb/c3*1-2-3-6-12-8(11)5-4-7(9)10;/h3*4-5H,2-3,6H2,1H3,(H,9,10);/q;;;+3/p-3/b3*5-4-; |
InChI Key |
UWAMGQKEHUQPTG-VNGPFPIXSA-K |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)O[Sb](OC(=O)/C=C\C(=O)OCCCC)OC(=O)/C=C\C(=O)OCCCC |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)O[Sb](OC(=O)C=CC(=O)OCCCC)OC(=O)C=CC(=O)OCCCC |
Origin of Product |
United States |
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